5-(1h-Indol-3-yl)-4-nitropent-4-en-1-yl acetate
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Overview
Description
5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate is a complex organic compound that features an indole ring, a nitro group, and an acetate ester. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with nitroalkenes under specific conditions. The reaction typically requires a catalyst and a solvent such as methanol or dimethylformamide (DMF) . Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s structure makes it a potential candidate for drug development and therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate include other indole derivatives such as:
5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-amines: Known for their diverse biological activities.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19893-67-5 |
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Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
[(Z)-5-(1H-indol-3-yl)-4-nitropent-4-enyl] acetate |
InChI |
InChI=1S/C15H16N2O4/c1-11(18)21-8-4-5-13(17(19)20)9-12-10-16-15-7-3-2-6-14(12)15/h2-3,6-7,9-10,16H,4-5,8H2,1H3/b13-9- |
InChI Key |
KKHQNMJEDHUHCX-LCYFTJDESA-N |
Isomeric SMILES |
CC(=O)OCCC/C(=C/C1=CNC2=CC=CC=C21)/[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OCCCC(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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